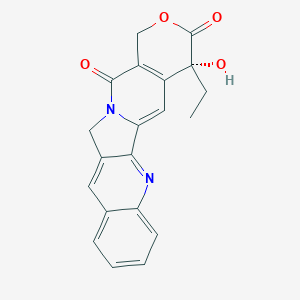
20R-Camptothecin
Overview
Description
CRLX101 is an experimental approach to cancer chemotherapy that is currently under investigation in human trials. It is an example of a nanomedicine, representing a nanoparticle conjugate that consists of a drug delivery molecule, specifically a cyclodextrin-based polymer, and an anti-cancer compound, camptothecin . This novel delivery mode allows the agent, and thus the toxic anti-cancer component, to be preferentially accumulated in cancer tissue, potentially reducing toxic side effects .
Mechanism of Action
Mode of Action
20R-Camptothecin interacts with its target, Top1, by binding to the Top1-DNA complex . This results in a ternary complex, stabilizing it and preventing DNA re-ligation . The stabilization of the covalent binding of Top1 to its DNA substrates leads to the formation of reversible, single-strand nicks . These nicks can produce potentially lethal double-strand DNA breaks, resulting in apoptosis .
Biochemical Pathways
The biochemical pathway of this compound involves three steps: the pre-strictosidine pathway, strictosidine synthesis, and post-strictosidine pathway . The interruption of these pathways by this compound leads to the formation of reversible, single-strand nicks, producing potentially lethal double-strand DNA breaks .
Pharmacokinetics
It is known that this compound demonstrated strong anticancer activity in preliminary clinical trials but also had low solubility and adverse drug reactions .
Result of Action
The result of this compound’s action is the induction of apoptosis, or programmed cell death . By causing potentially lethal double-strand DNA breaks, this compound can lead to the death of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. It’s worth noting that the compound’s low solubility can pose challenges for its administration and effectiveness .
Biochemical Analysis
Biochemical Properties
20R-Camptothecin interacts with a nuclear enzyme called topoisomerase-I (top-I) . This enzyme is responsible for relieving the torsional stress of supercoiled DNA during replication, recombination, transcription, and repair of DNA . This compound stabilizes the covalent binding of top-I to its DNA substrates, leading to the formation of reversible, single-strand nicks . This interaction can produce potentially lethal double-strand DNA breaks, resulting in apoptosis .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes . It influences cell function by interfering with DNA replication, leading to cell death . It also impacts cell signaling pathways and gene expression . The cytotoxic effect of this compound is mostly mediated during the S-phase (synthetic phase) of the cell cycle .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of topoisomerase I . It binds to the topoisomerase I and DNA complex, stabilizing it and preventing DNA re-ligation . This causes DNA damage which results in apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It has been observed that treatment with camptothecins can induce transcription of the c-fos and c-jun early response genes . This occurs in association with internucleosomal DNA fragmentation, a characteristic of programmed cell death .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has demonstrated significant and dose-dependent antitumor efficacy against a broad range of tumor types . The maximum tolerated dose in these studies varied between 16 and 24mg/kg/dose .
Metabolic Pathways
This compound is involved in the metabolic pathway that includes the enzyme topoisomerase I . It interacts with this enzyme to exert its effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with topoisomerase I . It is well distributed across membranes, as indicated by the logD values obtained in membrane models .
Subcellular Localization
This compound has a unique intracellular target, topoisomerase I, a nuclear enzyme . This suggests that this compound is localized in the nucleus where it interacts with topoisomerase I to exert its effects .
Preparation Methods
CRLX101 is developed using a unique method called “self-assembly,” where a cyclodextrin-containing polymer, camptothecin, and a linker molecule spontaneously form a nanoparticle drug conjugate . The drug camptothecin is covalently linked to the cyclodextrin-containing polymer through a cleavable linker . This method enhances drug solubility, stability, and bioavailability, making it an attractive option for drug delivery .
Chemical Reactions Analysis
CRLX101 undergoes various chemical reactions, primarily involving its active component, camptothecin. The major types of reactions include:
Oxidation: Camptothecin can undergo oxidation reactions, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can occur under specific conditions, altering the chemical structure of camptothecin.
Substitution: Substitution reactions can modify the camptothecin molecule, potentially enhancing its therapeutic properties.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions are typically derivatives of camptothecin with altered chemical properties .
Scientific Research Applications
CRLX101 has shown promise in various scientific research applications, particularly in the field of cancer treatment. It has been evaluated as a radiosensitizer in colorectal cancer cell lines and murine xenograft models . The addition of CRLX101 to standard chemoradiotherapy significantly increased therapeutic efficacy by inhibiting DNA repair and hypoxia-inducible factor 1 alpha pathway activation in tumor cells . Additionally, CRLX101 has been investigated for its potential to improve therapeutic responses in breast cancer by targeting cancer stem cells and impeding resistance to antiangiogenic therapy .
Comparison with Similar Compounds
CRLX101 is unique in its combination of a cyclodextrin-based polymer and camptothecin, which enhances its solubility, stability, and bioavailability compared to traditional formulations of camptothecin . Similar compounds include:
Topotecan: Another topoisomerase I inhibitor used in cancer treatment.
Irinotecan: A camptothecin derivative used as a chemotherapeutic agent.
SN-38: The active metabolite of irinotecan with potent anti-cancer properties.
CRLX101’s unique nanoparticle formulation allows for targeted delivery and reduced toxicity, distinguishing it from these similar compounds .
Properties
IUPAC Name |
(19R)-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h3-8,25H,2,9-10H2,1H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJKWCGYPAHWDS-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149224 | |
| Record name | 20R-Camptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
IT-101 is a combination of its patented polymer technology, Cyclosert(TM), and the anti-cancer compound camptothecin. Insert's proprietary Cyclosert delivery system is based on small cyclic repeating molecules of glucose called cyclodextrins. Using modified cyclodextrins as building blocks, Insert has developed an entirely new proprietary class of materials called linear cyclodextrin-containing polymers. To the company's knowledge, Cyclosert is the first nanoparticulate drug delivery platform to be designed de novo and synthesized specifically to overcome limitations in existing delivery technologies used for the systemic delivery of therapeutics. | |
| Record name | CRLX101 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05899 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
110351-92-3 | |
| Record name | 20R-Camptothecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110351923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20R-Camptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key structural difference between 20S-Camptothecin and 20R-Camptothecin, and how does this difference affect their antitumor activity?
A: 20S-Camptothecin and this compound are stereoisomers, differing only in the spatial arrangement of atoms around the carbon atom at position 20. [, ] The research demonstrates that this seemingly small change has a significant impact on their biological activity. Specifically, this compound exhibits significantly lower cytotoxicity against cancer cell lines (9KB and 9PS) compared to the naturally occurring 20S-Camptothecin. [] In vivo studies using the L-1210 leukemia model further confirmed the reduced potency of the 20R-enantiomer. [] This highlights the crucial role of stereochemistry in determining the biological activity of these compounds.
Q2: How was the synthesis of this compound achieved, and what was the significance of this achievement?
A: The synthesis of both 20R- and 20S-Camptothecin was achieved through a multi-step process involving the resolution of a key tricyclic synthon. [] This resolution process allowed for the separation of the two enantiomers, 3a and 3b, which were then used to synthesize this compound (1a) and 20S-Camptothecin (1b), respectively. [] Achieving the synthesis of both enantiomers in their pure forms was crucial for directly comparing their biological activities and understanding the impact of stereochemistry on their antitumor properties.
Q3: Why is the development of effective asymmetric synthesis methods for compounds like Camptothecin important in medicinal chemistry?
A: The synthesis of 20S- and this compound highlights the importance of asymmetric synthesis in medicinal chemistry. [] Asymmetric synthesis allows for the selective production of a single enantiomer, which is crucial when developing new drugs. This is because enantiomers, while chemically similar, can have vastly different biological effects. By developing effective asymmetric synthesis methods, researchers can more efficiently produce the desired enantiomer with the desired biological activity, minimizing the production of the less active or potentially harmful enantiomer. This contributes to more efficient drug development processes and potentially safer and more effective medications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



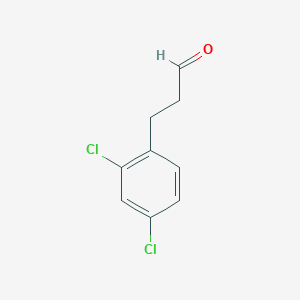
![Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI)](/img/structure/B26688.png)
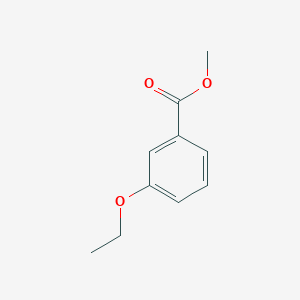


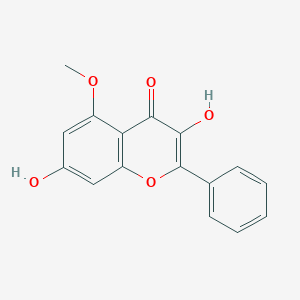
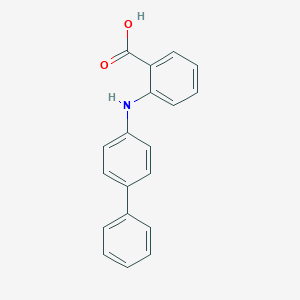

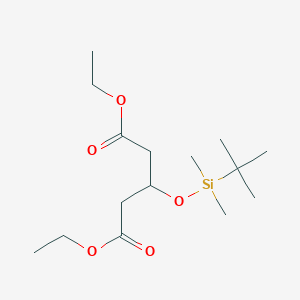
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one](/img/structure/B26716.png)

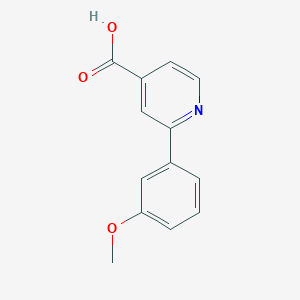
![[2-anilino-2-(4-ethoxyphenyl)iminoethyl] N,N-diethylcarbamodithioate](/img/structure/B26732.png)
